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Compound of Interest

Compound Name: Ibogaine

Cat. No.: B1199331 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the cytochrome P450 (CYP) metabolism of

ibogaine. Understanding these metabolic pathways is critical for designing experiments,

interpreting data, and ensuring the safety of clinical research.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of ibogaine in humans?

A1: Ibogaine is primarily metabolized in the liver through O-demethylation to its major active

metabolite, noribogaine (also known as 12-hydroxyibogamine).[1][2][3][4] This conversion is a

critical step that influences the duration and nature of ibogaine's effects. Noribogaine has a

significantly longer half-life than ibogaine and is believed to contribute to its prolonged anti-

addictive properties.[5][6]

Q2: Which cytochrome P450 enzyme is principally responsible for ibogaine metabolism?

A2: The polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) is the predominant enzyme

responsible for the O-demethylation of ibogaine to noribogaine.[1][2][7][8] Studies using

human liver microsomes and recombinant P450 isoforms have confirmed the primary role of

CYP2D6.[1][2]

Q3: What are the implications of CYP2D6 genetic polymorphisms on ibogaine metabolism?
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A3: Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels,

categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers.[9] This

genetic variability can significantly impact the pharmacokinetics of ibogaine.[3] Poor

metabolizers may have higher and more prolonged plasma concentrations of ibogaine,

increasing the risk of toxicity, while ultrarapid metabolizers may clear the drug more quickly,

potentially affecting its therapeutic efficacy.[7] Therefore, genotyping for CYP2D6 is a crucial

consideration in clinical research and therapeutic applications of ibogaine.[7]

Q4: What are the known drug interactions with ibogaine related to CYP2D6?

A4: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP2D6 can lead

to significant drug-drug interactions with ibogaine.

CYP2D6 Inhibitors: Potent CYP2D6 inhibitors, such as certain selective serotonin reuptake

inhibitors (SSRIs) like paroxetine and fluoxetine, as well as the antiarrhythmic drug quinidine,

can block the metabolism of ibogaine.[1][2][5][10] This inhibition leads to increased plasma

concentrations and a longer half-life of ibogaine, which can elevate the risk of adverse

effects, particularly cardiotoxicity (QT interval prolongation).[7][10][11]

CYP2D6 Substrates: Drugs that are also metabolized by CYP2D6 can compete with

ibogaine for the enzyme, potentially altering the metabolism of both substances. A list of

drugs metabolized by CYP2D6 is extensive and includes many antidepressants,

antipsychotics, and beta-blockers.[12]

Q5: Are there other CYP enzymes involved in ibogaine metabolism?

A5: While CYP2D6 is the primary enzyme, some research suggests that other CYP isoforms,

such as CYP3A4, may play a minor role in ibogaine metabolism.[13] However, the contribution

of these other enzymes to the overall clearance of ibogaine is considered to be significantly

less than that of CYP2D6.[1][2]

Troubleshooting Experimental Issues
Issue 1: High variability in ibogaine metabolism in in vitro human liver microsome (HLM)

assays.
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Possible Cause: The variability likely reflects the genetic diversity of the HLM donors'

CYP2D6 genes. Pooled HLMs from multiple donors can help to average out this variability,

but for specific mechanistic studies, using HLMs from genotyped individuals (e.g., poor vs.

extensive metabolizers) is recommended.

Troubleshooting Steps:

Verify the source and characterization of the pooled HLMs. Ensure they are representative

of a general population.

For more detailed investigations, procure single-donor HLMs with known CYP2D6

genotypes.

Include a positive control substrate for CYP2D6 (e.g., bufuralol or dextromethorphan) to

confirm expected enzyme activity in your assay.

Issue 2: Unexpectedly low formation of noribogaine in an in vitro experiment.

Possible Cause: The experimental system may lack the necessary cofactors for CYP

enzyme activity, or the enzyme may have been inadvertently inhibited.

Troubleshooting Steps:

Ensure the incubation mixture contains an NADPH-generating system (e.g., NADP+,

glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in sufficient

concentrations.

Check for any potential inhibitors in your vehicle or buffer solutions. For example, some

solvents can inhibit CYP activity at high concentrations.

Run a parallel experiment with a known CYP2D6 substrate to confirm the system is active.

If using recombinant CYP2D6, verify the protein's integrity and activity.

Issue 3: Difficulty in quantifying ibogaine and noribogaine simultaneously using LC-MS/MS.

Possible Cause: The two compounds may have different optimal ionization efficiencies or

fragmentation patterns.
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Troubleshooting Steps:

Optimize the mass spectrometry parameters (e.g., cone voltage, collision energy) for each

analyte individually.

Develop a multiple reaction monitoring (MRM) method with specific transitions for both

ibogaine and noribogaine.

Use stable isotope-labeled internal standards for both ibogaine and noribogaine to

correct for matrix effects and variations in ionization.

Data Presentation
Table 1: Pharmacokinetic Parameters of Ibogaine and Noribogaine

Parameter Ibogaine Noribogaine Reference

Half-life (t½) ~7.5 hours ~28-49 hours [5]

Time to Peak Plasma

Concentration (Tmax)

- Placebo

- 4 hours (median) [7]

Time to Peak Plasma

Concentration (Tmax)

- with Paroxetine

1.5 hours (median) 3 hours (median) [7]

Table 2: Enzyme Kinetic Parameters for Ibogaine O-demethylation in Human Liver

Microsomes

Parameter Value Enzyme Reference

Low KMapp 1.1 µM
High-affinity (likely

CYP2D6)
[1][2]

High KMapp >200 µM Low-affinity enzyme(s) [1][2]

IC50 (Quinidine) 0.2 µM CYP2D6 [1][2]
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Experimental Protocols
Protocol 1: In Vitro Ibogaine Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of ibogaine metabolism.

Materials:

Pooled human liver microsomes (HLMs)

Ibogaine hydrochloride

Noribogaine standard

Potassium phosphate buffer (pH 7.4)

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Acetonitrile (for quenching)

Internal standard for LC-MS/MS analysis

Procedure:

1. Prepare a stock solution of ibogaine in an appropriate solvent (e.g., methanol or water).

2. In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in potassium phosphate

buffer at 37°C for 5 minutes.

3. Add varying concentrations of ibogaine to the incubation mixture.

4. Initiate the reaction by adding the NADPH-regenerating system.

5. Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the

linear range.

6. Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
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7. Centrifuge the samples to precipitate proteins.

8. Analyze the supernatant for the formation of noribogaine using a validated LC-MS/MS

method.

9. Calculate kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten

equation.

Protocol 2: CYP2D6 Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the CYP2D6-mediated

metabolism of ibogaine.

Materials:

Pooled human liver microsomes or recombinant CYP2D6

Ibogaine (at a concentration near the KM)

Test compound at various concentrations

Known CYP2D6 inhibitor (e.g., quinidine) as a positive control

Other materials as in Protocol 1

Procedure:

1. Follow the general procedure of Protocol 1.

2. Pre-incubate the HLMs or recombinant CYP2D6 with the test compound or quinidine for a

specified time (e.g., 10 minutes) before adding ibogaine.

3. Initiate the reaction with the NADPH-regenerating system.

4. After incubation, quench the reaction and process the samples as described previously.

5. Quantify the formation of noribogaine.
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6. Calculate the percent inhibition at each concentration of the test compound and determine

the IC50 value.
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Caption: Ibogaine is primarily metabolized to its active metabolite, noribogaine, by CYP2D6.
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Click to download full resolution via product page

Caption: Inhibition of CYP2D6 can lead to increased ibogaine levels and a higher risk of

adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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